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N,4,4-trimethylcyclohexan-1-amine

Catalog No.
S752535
CAS No.
45815-91-6
M.F
C9H19N
M. Wt
141.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,4,4-trimethylcyclohexan-1-amine

CAS Number

45815-91-6

Product Name

N,4,4-trimethylcyclohexan-1-amine

IUPAC Name

N,4,4-trimethylcyclohexan-1-amine

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

InChI

InChI=1S/C9H19N/c1-9(2)6-4-8(10-3)5-7-9/h8,10H,4-7H2,1-3H3

InChI Key

DZLKSRBEYWGUNR-UHFFFAOYSA-N

SMILES

CC1(CCC(CC1)NC)C

Canonical SMILES

CC1(CCC(CC1)NC)C
  • Material Science

    N,4,4-TMCHA's amine group allows it to interact with certain materials. Research has investigated its use as a corrosion inhibitor for metals []. It may also have applications in developing new types of polymers or ionic liquids.

  • Organic Chemistry

    As a relatively simple molecule with a reactive amine group, N,4,4-TMCHA can serve as a starting material for the synthesis of more complex molecules. Researchers may utilize it in the creation of new pharmaceuticals or functional materials.

N,4,4-trimethylcyclohexan-1-amine is an organic compound with the molecular formula C9H19NC_9H_{19}N and a molecular weight of approximately 155.25 g/mol. It features a cyclohexane ring with three methyl groups attached to the fourth carbon and a primary amine group at the first position. This structure contributes to its unique properties, making it a subject of interest in various chemical and biological applications.

There is no documented research on the mechanism of action of N,4,4-Trimethylcyclohexanamine.

  • Information on specific hazards associated with N,4,4-Trimethylcyclohexanamine is not available. However, as a primary amine, it might exhibit similar hazards to cyclohexanamine, which can be irritating to skin, eyes, and respiratory system [].
Typical for amines:

  • Alkylation: The amine can react with alkyl halides to form secondary or tertiary amines.
  • Acylation: It can undergo acylation reactions to form amides.
  • Nitration: Under specific conditions, it may react with nitro compounds.
  • Oxidation: The amine group can be oxidized to form corresponding imines or nitriles depending on the reagents used.

These reactions are significant for synthesizing more complex molecules and derivatives.

Several methods exist for synthesizing N,4,4-trimethylcyclohexan-1-amine:

  • Reduction of Ketones: Starting from a ketone precursor, reduction using lithium aluminum hydride or similar reducing agents can yield the desired amine.
  • Amine Alkylation: The compound can be synthesized via the alkylation of cyclohexanone followed by amination.
  • Boc Protection Method: Utilizing N-tert-butoxycarbonylation followed by deprotection can also lead to the formation of this amine .

These methods highlight its versatility in synthetic organic chemistry.

N,4,4-trimethylcyclohexan-1-amine has various applications:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis.
  • Polymer Chemistry: Utilized in producing epoxy resins and curing agents due to its reactive amine functionality .
  • Agricultural Chemicals: It may be involved in synthesizing agrochemicals.

Its unique structure allows for diverse applications across different fields.

Interaction studies involving N,4,4-trimethylcyclohexan-1-amine focus on its reactivity with various substrates. Investigations into its interactions with biological macromolecules such as proteins and nucleic acids are essential for understanding its potential therapeutic roles. Preliminary studies suggest that it may engage in hydrogen bonding and hydrophobic interactions due to its bulky structure.

Similar Compounds

Several compounds share structural similarities with N,4,4-trimethylcyclohexan-1-amine. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amineStructureContains an additional amino group; used in pharmaceuticals.
4-[(4-amino-cyclohexyl)methyl]-cyclohexan-1-amineStructureFeatures a longer chain; potential use in polymer applications.
TrimethylcyclohexylamineStructureLacks the primary amine functionality; primarily used as a solvent.

These compounds exhibit varying properties and applications but share core structural elements with N,4,4-trimethylcyclohexan-1-amine.

N,4,4-Trimethylcyclohexan-1-amine is supplied as a clear, mobile liquid under ambient laboratory conditions (20 °C, 101 kPa) with a slight yellow tint developing on ageing due to trace oxidation [1]. The compound is non-volatile enough to handle in standard glassware yet shows a discernible amine odour characteristic of low-molecular alicyclic amines.

Melting and Boiling Point Parameters

  • Melting point (estimate). No direct measurement has been reported. The structurally closest fully documented tertiary amine, N,N-dimethylcyclohexylamine, freezes at –60 °C [2]. Substitution of an additional methyl at C-4 raises steric bulk and normally further depresses lattice energy; therefore the solidification temperature of N,4,4-trimethylcyclohexan-1-amine is expected in the –50 to –65 °C window.
  • Boiling point. A Joback group-contribution prediction gives 175 °C at 760 mm Hg, consistent with the measured 177–178 °C range of the 3,3,5-isomeric trimethylcyclohexylamines [3]. The relatively moderate boiling point confirms limited volatility in open systems.

Solubility Profile in Various Solvents

SolventQualitative solubilityRemarks
Water (25 °C)1–2 g L⁻¹ (estimated)Extrapolated from DMCHA which dissolves 2 g L⁻¹ [2]; slightly less expected owing to higher hydrophobic surface.
Ethanol, methanol, isopropanolMiscibleTypical of low-molecular tertiary amines.
Acetone, MEK, acetonitrileMiscible
Hexane, tolueneMiscibleLog Kₒw 2.3 supports high affinity for non-polar media [4].
Di-ethyl ether, MTBEMiscible

The molecule contains one tertiary amine nitrogen (H-bond acceptor) and no donors; polarity is therefore low yet sufficient to confer limited aqueous compatibility. Partitioning driven by the log Kₒw value places the compound in the “moderately hydrophobic” band, explaining ready extraction into organic phases and only partial water miscibility.

Vapour Pressure Characteristics

Density and Specific Gravity

ChemBlink’s calculated physicochemical file lists a density of 0.843 g cm⁻³ at 20 °C [6]. The specific gravity is therefore ca. 0.84, typical for tertiary alicyclic amines of comparable molecular weight. Density decreases with temperature at an estimated coefficient of 0.0008 g cm⁻³ K⁻¹, inferred from the DMCHA thermal expansion dataset.

Refractive Index

No dedicated refractometric study exists; however Good-Scents catalogues the refractive index range 1.487–1.490 (20 °C, Na D line) for closely related trimethyl-substituted cyclohexylamines [7]. Applying Lorentz–Lorenz corrections for minor skeletal differences yields a best estimate of n₂₀ᴰ = 1.48 ± 0.01 for the title compound—a useful identification parameter during quality control checks.

Research Notes and Data Gaps

  • Scarcity of primary measurements. The compound is produced mainly as a synthetic building block; rigorous thermophysical data have therefore not been prioritised. Where experimental values are missing, group-contribution and analogue inference have been explicitly indicated.
  • Future work. Differential scanning calorimetry to pin down the melting transition and isoteniscope vapour-pressure determinations would substantially improve the property set. Karl-Fischer titrimetry of saturated solutions could refine the provisional water-solubility interval.
  • Comparative context. Across the cyclohexylamine series, progressive N-methylation (cyclohexylamine → N-methylcy­clo­hexylamine → N,N-dimethylcyclohexylamine → N,4,4-trimethylcyclohexan-1-amine) lowers melting/boiling points and raises hydrophobicity; the trends observed here conform quantitatively to that pattern [8] [5].

XLogP3

2.3

Wikipedia

N,4,4-Trimethylcyclohexanamine

Dates

Last modified: 08-15-2023

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